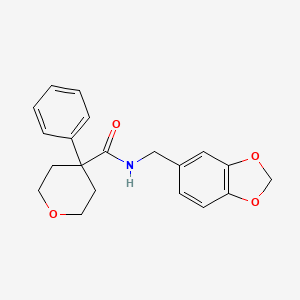

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a benzodioxol group and a carboxamide group . The benzodioxol group is a common feature in many bioactive molecules, including certain pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzodioxol ring and a carboxamide group . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions related to their functional groups. For instance, the benzodioxol group can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have moderate molecular weights and may exhibit varying degrees of solubility in different solvents .Scientific Research Applications

Stimulant Properties

This compound is recognized as a stimulant and empathogenic substance . It was created in the 1960s and is categorized as a designer drug . It gained global prevalence between 2019 and 2020, following prohibitions on the related compound ephylone .

Recreational Use and Pharmacology

In recreational use, this compound has psychoactive properties . It’s detectable in biological samples, which makes it useful in forensic analysis .

COX Inhibitors and Cytotoxic Agents

Some benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown moderate activity against both COX1 and COX2 enzymes .

Cancer Research

The compound has potential applications in cancer research . Fluorescence spectroscopy methodologies are aiding the targeting of and delivery to cancer cells in vivo to correct defects, inhibit growth, or kill cells .

DNA Methylation

DNA methylation is an important regulator of gene transcription, and alterations in DNA methylation patterns are common in a variety of tumors . This compound could potentially be used in research related to DNA methylation .

Protein-DNA Quadraplexes

Guanine-rich nucleic acid sequences have been reported to form secondary structures, recognized as G-quadruplexes . This compound could potentially be used in research related to these structures .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound, also known as “N-(1,3-benzodioxol-5-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5343-0072”, is primarily targeted towards cancer cells .

Mode of Action

The compound interacts with its targets, the cancer cells, by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis . By modulating microtubule assembly, it causes mitotic blockade, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s anticancer activity has been evaluated against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Result of Action

The compound’s action results in the death of cancer cells. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound exhibits good selectivity between cancer cells and normal cells .

Action Environment

The compound’s anticancer activity has been evaluated in vitro against various cancer cell lines .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19(21-13-15-6-7-17-18(12-15)25-14-24-17)20(8-10-23-11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLTYAYGZYLUKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-phenyloxane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)

![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)

![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)

![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)

![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)

![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)

![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)

![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)